

The Discovery and Enduring Scientific Interest in Petroselinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Octadecenoic acid

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Introduction

Petroselinic acid (**cis-6-octadecenoic acid**), a monounsaturated omega-12 fatty acid, stands as a molecule of significant interest in the realms of biochemistry, natural product chemistry, and pharmacology. First identified in the early 20th century, its unique structural properties and biological activities have prompted over a century of scientific investigation. This technical guide provides an in-depth exploration of the discovery and history of petroselinic acid research, detailing its chemical characteristics, natural sources, and the experimental methodologies used to isolate, identify, and characterize it. Furthermore, this guide will delve into the known signaling pathways through which petroselinic acid exerts its biological effects, offering a valuable resource for researchers and professionals in drug development.

Discovery and History of Research

The journey of petroselinic acid research began in 1909 when it was first isolated from the seed oil of parsley (*Petroselinum crispum*) by Vongerichten and Kohler.^{[1][2][3][4]} This discovery marked the initial identification of this uncommon fatty acid. Subsequent research by Scherer established its presence in the seed oils of other plants belonging to the Apiaceae (or Umbelliferae) family, such as anise (*Pimpinella anisum*) and fennel (*Foeniculum capillaceum*).^[1]

Early structural elucidation studies identified petroselinic acid as a C18:1 monounsaturated fatty acid, a positional isomer of the more common oleic acid (cis-9-octadecenoic acid).[1] The key structural difference lies in the position of the cis double bond, which is located at the 6th carbon from the carboxyl end in petroselinic acid, as opposed to the 9th carbon in oleic acid.[1] This seemingly subtle difference in structure imparts distinct physical and chemical properties, including a higher melting point for petroselinic acid.[1] The structure was definitively confirmed through techniques such as alkaline potassium permanganate (KMnO₄) oxidation, which cleaved the double bond to yield adipic acid and lauric aldehyde, and ozonolysis followed by gas-liquid chromatography (GLC) of the resulting products.[5][6]

The prevalence of petroselinic acid as a major fatty acid component in the seed oils of the Apiaceae, Araliaceae, and Garryaceae families has also made it a significant subject in the field of chemosystematics, where its presence is used as an indicator of the close evolutionary relationship between these plant families.[2]

Physicochemical Properties and Natural Occurrence

Petroselinic acid is a white, powdery solid at room temperature and is soluble in methanol but insoluble in water.[2] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Chemical Formula	C18H34O2	[2]
Molar Mass	282.468 g·mol ⁻¹	[2]
Melting Point	30 °C	[1]
IUPAC Name	(6Z)-Octadec-6-enoic acid	[7]
Lipid Number	18:1 cis-6	[2]

Petroselinic acid is most abundantly found in the seed oils of plants belonging to the Umbelliferae (Apiaceae) family.[1][5][8] The concentration of petroselinic acid can vary significantly depending on the plant species, geographical origin, and extraction method.[1][8] The table below summarizes the reported concentrations of petroselinic acid in the seed oils of various Umbelliferae species.

Plant Species	Common Name	Petroselinic Acid Content (%)	Reference
Anethum graveolens	Dill	79.9 - 87.2	[1]
Apium graveolens	Celery	49.4 - 75.6	[1]
Carum carvi	Caraway	28.5 - 61.8	[1][8]
Coriandrum sativum	Coriander	1 - 81.9	[1][8]
Cuminum cyminum	Cumin	21.3	[6]
Foeniculum vulgare	Fennel	43.1 - 81.9	[1][8]
Petroselinum crispum	Parsley	35 - 75.1	[1][8]
Pimpinella anisum	Anise	10.4 - 75.6	[1][8]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of petroselinic acid from plant seeds, as well as a method for determining its double bond position.

Extraction of Seed Oil

A widely used method for extracting oil from seeds is Soxhlet extraction, which provides a high yield.

Protocol: Soxhlet Extraction

- Sample Preparation: Grind the seeds (e.g., coriander, parsley, fennel) into a fine powder to increase the surface area for solvent penetration.
- Soxhlet Apparatus Setup:
 - Place the ground seed powder into a thimble.
 - Insert the thimble into the main chamber of the Soxhlet extractor.

- Fill a round-bottom flask with n-hexane (the extraction solvent) to approximately two-thirds of its volume and add a few boiling chips.
- Connect the flask to the Soxhlet extractor and attach a condenser to the top.
- Extraction:
 - Heat the n-hexane in the round-bottom flask to its boiling point.
 - The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the seed powder.
 - The solvent will fill the thimble and extract the oil.
 - Once the solvent reaches the top of the siphon arm, the entire contents of the extractor chamber are siphoned back into the round-bottom flask.
 - This cycle is allowed to repeat for several hours (typically 6-8 hours) to ensure complete extraction.
- Solvent Removal: After extraction, the n-hexane is removed from the extracted oil using a rotary evaporator under reduced pressure.
- Oil Collection: The remaining crude seed oil is collected and can be stored for further analysis.

Isolation of Petroselinic Acid

To study its properties and biological activities, petroselinic acid is often isolated from the triglyceride-rich seed oil. This typically involves saponification followed by purification.

Protocol: Saponification and Isolation

- Saponification (Alkaline Hydrolysis):
 - Dissolve the extracted seed oil in an excess of alcoholic potassium hydroxide solution (e.g., 1 M KOH in 95% ethanol).

- Reflux the mixture for 1-2 hours to hydrolyze the triglycerides into glycerol and potassium salts of fatty acids (soaps).
- Acidification:
 - After cooling, acidify the mixture with a strong acid (e.g., 6 M HCl) to a pH of approximately 1-2. This protonates the fatty acid salts, converting them into free fatty acids.
- Extraction of Free Fatty Acids:
 - Extract the free fatty acids from the acidified aqueous solution using a nonpolar solvent such as petroleum ether or diethyl ether in a separatory funnel.
 - Wash the organic layer with distilled water to remove any remaining mineral acid and glycerol.
 - Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent using a rotary evaporator to obtain a mixture of free fatty acids.
- Purification by Crystallization:
 - Dissolve the fatty acid mixture in a minimal amount of a suitable solvent (e.g., acetone or ethanol).
 - Cool the solution to a low temperature (e.g., -20°C to -30°C). Petroselinic acid, having a higher melting point than other common unsaturated fatty acids like oleic and linoleic acid, will preferentially crystallize out of the solution.
 - Collect the crystallized petroselinic acid by filtration.
 - Further purification can be achieved by recrystallization.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for the quantitative and qualitative analysis of fatty acid composition. Due to the similar retention times of petroselinic acid and its isomer oleic acid, derivatization to fatty acid methyl esters (FAMES) or other esters and the use of a highly polar capillary column are often necessary for their separation.

Protocol: GC Analysis of Fatty Acid Methyl Esters (FAMES)

- Derivatization to FAMES:
 - Treat the isolated fatty acids or the total lipid extract with a methylating agent. A common method is to use boron trifluoride (BF₃) in methanol.
 - Briefly, add 1-2 mL of 14% BF₃-methanol to the fatty acid sample (approximately 10-20 mg) in a screw-capped tube.
 - Heat the mixture in a water bath at 60-100°C for 5-10 minutes.
 - After cooling, add water and extract the FAMES with hexane.
 - Wash the hexane layer with water and dry it over anhydrous sodium sulfate.
- GC Conditions:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Column: Highly polar capillary column, e.g., a biscyanopropyl polysiloxane column (e.g., SP-2380, 100 m x 0.25 mm i.d., 0.20 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector: Split/splitless injector at 250°C.
 - Oven Temperature Program:
 - Initial temperature: 140°C, hold for 5 minutes.
 - Ramp to 240°C at a rate of 4°C/min.

- Hold at 240°C for 20 minutes.
- Detector: Flame Ionization Detector (FID) at 260°C.
- Analysis: Inject a small volume (e.g., 1 μ L) of the FAMES in hexane into the GC. Identify the peaks by comparing their retention times with those of known standards. Quantify the fatty acids by measuring the peak areas.

Determination of Double Bond Position by Ozonolysis-Mass Spectrometry

Modern mass spectrometry techniques coupled with ozonolysis allow for the precise determination of the double bond position in fatty acids.

Principle of Ozonolysis-Mass Spectrometry:

Ozone (O₃) selectively cleaves the carbon-carbon double bond of an unsaturated fatty acid, forming two carbonyl-containing fragments (aldehydes and/or carboxylic acids). By analyzing the mass-to-charge ratio (m/z) of these fragments using a mass spectrometer, the exact location of the original double bond can be determined.

Experimental Workflow: Online Ozonolysis Electrospray Ionization Mass Spectrometry (OzESI-MS)

- Sample Infusion: The sample containing the fatty acid is dissolved in a suitable solvent and continuously infused into the electrospray ionization (ESI) source of a mass spectrometer.
- Ozone Introduction: A stream of ozone gas is introduced into the ESI source, where it reacts with the analyte molecules in the gas phase.
- Ionization and Fragmentation: The ozonolysis products are ionized by the ESI process and enter the mass spectrometer.
- Mass Analysis: The mass spectrometer separates and detects the ions based on their m/z values. The masses of the fragment ions directly correspond to the cleaved portions of the fatty acid, allowing for the unambiguous assignment of the double bond position.

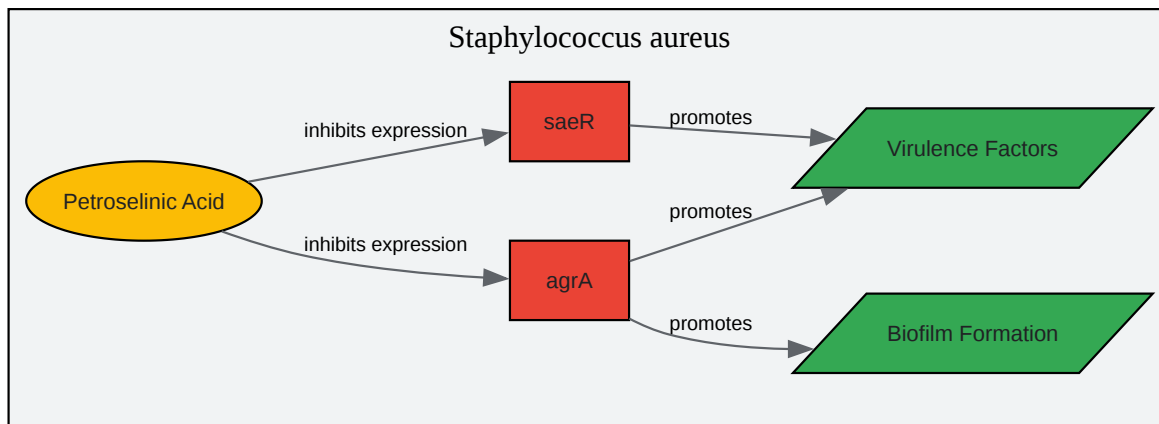
Signaling Pathways and Biological Activities

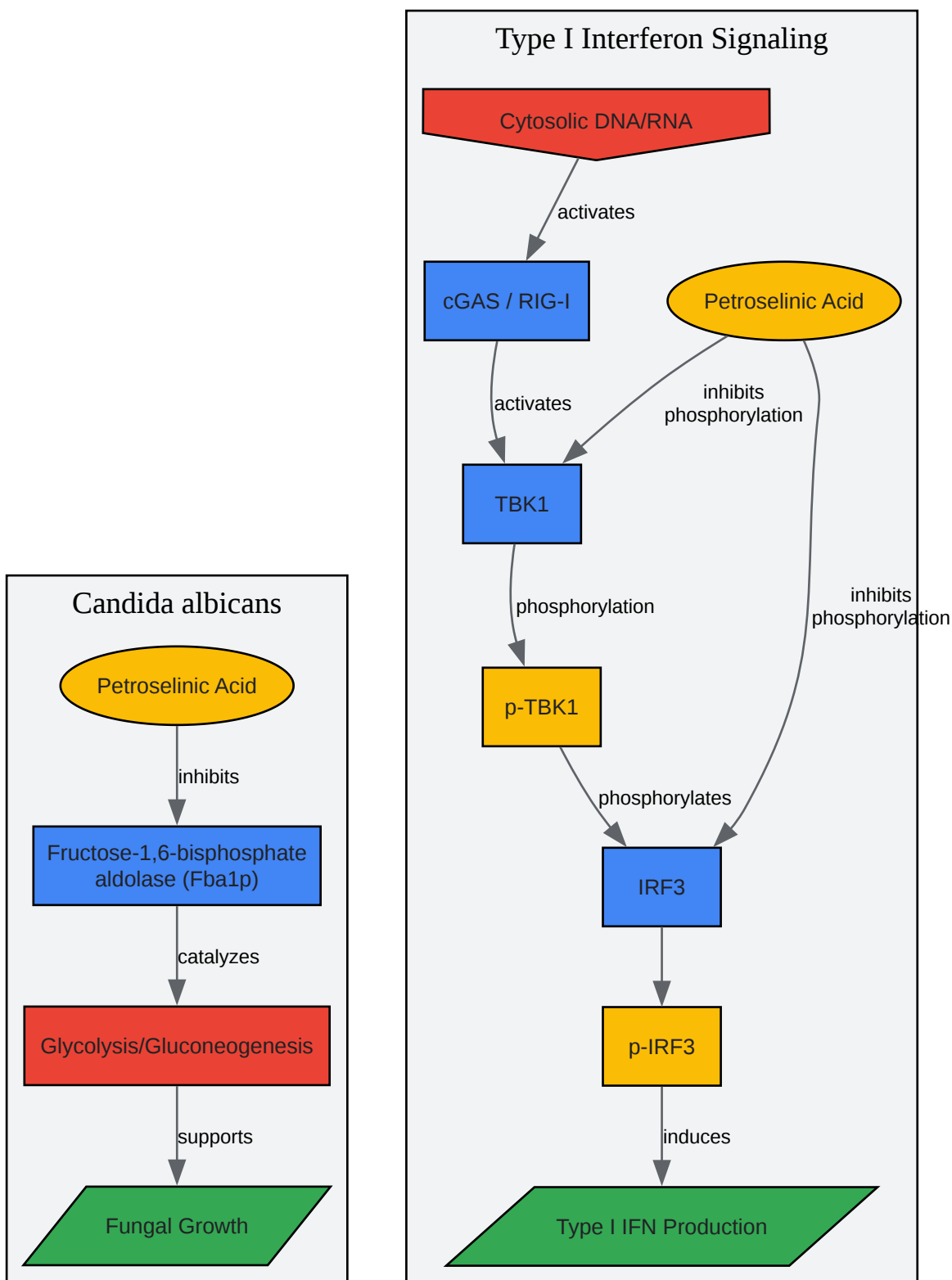
Petroselinic acid has been shown to possess a range of biological activities, including antibacterial, antifungal, and immunomodulatory effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Antibacterial Activity: Inhibition of Quorum Sensing in *Staphylococcus aureus*

Petroselinic acid has demonstrated significant efficacy in inhibiting biofilm formation and the production of virulence factors in the pathogenic bacterium *Staphylococcus aureus*.^{[5][8]} Its mechanism of action involves the downregulation of key genes in the quorum-sensing system, which bacteria use to coordinate their collective behavior.

Specifically, petroselinic acid has been shown to repress the expression of the quorum-sensing regulator gene *agrA* and the virulence regulator gene *saeR*.^{[5][8]} The Agr system is a central regulator of virulence in *S. aureus*, controlling the expression of numerous toxins and enzymes. By inhibiting this system, petroselinic acid effectively disarms the bacteria, reducing their ability to cause disease.





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